molecular formula C22H23N3O3S B2757145 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole CAS No. 897468-24-5

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole

Katalognummer: B2757145
CAS-Nummer: 897468-24-5
Molekulargewicht: 409.5
InChI-Schlüssel: SWWGTNSEJDFKQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzothiazole core substituted with a 6-ethyl group and a piperazine moiety linked to a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group. The benzothiazole scaffold is known for its pharmacological versatility, including kinase inhibition and receptor modulation. The ethyl group at position 6 likely enhances lipophilicity, while the piperazine-benzodioxine carbonyl moiety may contribute to target binding via hydrogen bonding or π-π interactions.

Eigenschaften

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-2-15-3-5-17-20(13-15)29-22(23-17)25-9-7-24(8-10-25)21(26)16-4-6-18-19(14-16)28-12-11-27-18/h3-6,13-14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWGTNSEJDFKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine core, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperazine moiety can be introduced through nucleophilic substitution reactions, and the benzothiazole ring can be formed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of nitro groups can produce amines.

Wissenschaftliche Forschungsanwendungen

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an α-adrenergic blocker, influencing neurotransmitter release and receptor activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycles and Substituent Analysis

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name (Reference) Core Structure Key Substituents Biological Target Activity/Application
Target Compound Benzothiazole 6-ethyl; 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazine Hypothetical (e.g., 5-HT1A) Potential antagonist/modulator
Lecozotan Hydrochloride Benzamide 4-cyano; benzodioxin-5-yl piperazine 5-HT1A receptor Alzheimer’s therapy (antagonist)
ZINC000020328954 Dihydro-1H-pyrrol-2-one Benzodioxine-6-carbonyl; diethylamino-propyl DNAJA1, mutant p53 Inhibits cancer cell migration
7-Chloro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinoline Quinoline Chloro; phenylethenesulfonyl-piperazine Undisclosed Structural analog for kinase inhibition

Key Observations

  • Benzothiazoles are more rigid than pyrrolidones, which may enhance binding specificity . Quinoline derivatives () often exhibit strong kinase inhibition due to planar aromatic systems, while benzodioxine-linked piperazines (target, ) are associated with receptor antagonism .
  • Substituent Effects :

    • The 6-ethyl group on the benzothiazole (target) likely increases lipophilicity, improving membrane permeability compared to polar groups like methoxy or hydroxy in other analogs (e.g., ).
    • The benzodioxine-6-carbonyl-piperazine moiety (target) is structurally analogous to Lecozotan (), but the benzodioxine substitution at position 6 (vs. 5 in Lecozotan) may alter spatial orientation, impacting receptor binding .
  • Biological Targets :

    • Compounds with benzodioxine-piperazine linkages (target, ) are linked to neurological targets (e.g., 5-HT1A), whereas pyrrolidone analogs () target oncogenic proteins like DNAJA1 .

Pharmacokinetic Considerations

  • The ethyl group in the target compound may confer better metabolic stability compared to morpholine or diethylamino groups in ZINC000020328954 (), which could increase susceptibility to oxidation .

Biologische Aktivität

The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole is a synthetic derivative that incorporates both benzodioxine and benzothiazole moieties. These structural features are associated with various biological activities, including antitumor, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes:

  • Benzodioxine : Known for its potential in lipid peroxidation inhibition.
  • Benzothiazole : Recognized for its antitumor and antimicrobial activities.

Antitumor Activity

Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antitumor properties. For instance, a series of benzothiazole derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The compound has been shown to exhibit activity comparable to established antitumor agents.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)
Compound AA549 (Lung)8.78 ± 3.62
Compound BNCI-H358 (Lung)6.68 ± 15
Target CompoundA549 (Lung)TBD
Target CompoundNCI-H358 (Lung)TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μM
Escherichia coli25 μM

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with tumor growth and microbial resistance. For example, benzothiazole derivatives have been noted for their ability to interfere with DNA replication and repair mechanisms in cancer cells.

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on a new series of benzothiazole derivatives indicated that compounds similar to the target compound significantly inhibited tumor growth in xenograft models. The results suggested that these compounds could be developed into new therapeutic agents for cancer treatment.
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy of benzothiazole derivatives showed that they effectively reduced bacterial load in infected animal models, indicating their potential as effective antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole, and how can reaction efficiency be optimized?

  • Methodology :

  • Stepwise coupling : Use a piperazine intermediate to attach the benzodioxine-carbonyl moiety via nucleophilic acyl substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity by employing controlled microwave irradiation for key steps like cyclization or amide bond formation .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Analytical techniques :

  • NMR spectroscopy : Assign peaks using 1H^1H, 13C^{13}C, and 2D experiments (HSQC, HMBC) to confirm regiochemistry and substituent orientation .
  • Mass spectrometry : Employ high-resolution LC-MS (ESI or MALDI-TOF) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination and refinement to resolve ambiguities in stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening strategies :

  • Enzyme inhibition assays : Target receptors like G-protein-coupled receptors (GPCRs) or kinases, given the piperazine and benzothiazole moieties’ known interactions .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess baseline toxicity .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to therapeutic targets?

  • In silico workflow :

  • Molecular docking : Use AutoDock 4.2 or Schrödinger Suite to model interactions with targets like DNA gyrase (PDB ID: 2XCR) or topoisomerases .
  • MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes .
  • QSAR modeling : Develop regression models correlating substituent electronic parameters (e.g., Hammett constants) with activity .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

  • Analytical reconciliation :

  • Solvent screening : Test solubility in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF) under standardized conditions .
  • Permeability assays : Use Caco-2 cell monolayers or PAMPA to quantify intestinal absorption potential .
  • Theoretical frameworks : Apply the Biopharmaceutics Classification System (BCS) to contextualize discrepancies .

Q. How can crystallographic data inform the design of analogs with improved stability?

  • Crystal engineering :

  • Analyze hydrogen-bonding networks and π-π stacking in the parent compound’s crystal lattice using Mercury software .
  • Modify substituents (e.g., ethyl to trifluoromethyl) to enhance packing efficiency and reduce hygroscopicity .

Critical Analysis of Contradictions

  • Synthetic yields : Discrepancies in reported yields (e.g., 50% vs. 70%) may arise from variations in solvent purity or catalyst loading. Standardize reagent grades and monitor reaction progress via TLC .
  • Biological activity : Inconsistent IC₅₀ values across cell lines may reflect differences in membrane permeability. Normalize assays using internal controls (e.g., doxorubicin) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.